Superior Assay Precision and Accuracy of Guanosine-13C10,15N5-cGMP LC-MS/MS Method Over Commercial cGMP EIA
An LC-MS/MS method utilizing a biosynthesized Guanosine-13C10,15N5-cGMP internal standard was directly compared to a commercial competitive enzyme immunoassay (EIA) kit for quantifying cGMP in human plasma. The MS-based assay demonstrated significantly superior precision and accuracy [1].
| Evidence Dimension | Intra-assay Precision (Coefficient of Variation, %CV) |
|---|---|
| Target Compound Data | 6% to 10.1% CV (LC-MS/MS method using Guanosine-13C10,15N5-cGMP) |
| Comparator Or Baseline | 17.9% to 27.1% CV (Commercial cGMP EIA kit) |
| Quantified Difference | Reduction in %CV by 11.9 to 17 percentage points |
| Conditions | Human plasma samples, protein precipitation with acetonitrile, electrospray ionization (ESI) in negative mode, multiple reaction monitoring (MRM) |
Why This Matters
The 2-3 fold improvement in assay precision directly impacts statistical power, enabling reliable detection of smaller biological changes in clinical studies and reducing sample size requirements.
- [1] Zhang Y, Dufield D, Klover J, Li W, Szekely-Klepser G, Lepsy C, et al. Development and validation of an LC–MS/MS method for quantification of cyclic guanosine 3′,5′-monophosphate (cGMP) in clinical applications: A comparison with a EIA method. Journal of Chromatography B. 2009;877(5-6):513-520. View Source
